molecular formula C19H24O5 B1206537 Arnicolide D CAS No. 34532-68-8

Arnicolide D

Katalognummer: B1206537
CAS-Nummer: 34532-68-8
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: NZESEVTYUVXOTC-APDQSUQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arnicolide D is a potent sesquiterpene lactone derived from the herb Centipeda minima. This compound has garnered significant attention due to its promising anticancer properties. It has demonstrated efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Arnicolide D typically involves the extraction from Centipeda minima. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions

Arnicolide D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1. Osteosarcoma Treatment
Arnicolide D has shown significant anticancer activity against osteosarcoma, a prevalent form of primary malignant bone cancer. In vitro studies revealed that treatment with this compound resulted in reduced cell viability and proliferation, alongside the induction of apoptosis and cell cycle arrest in the G2/M phase. The compound was found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

2. Triple-Negative Breast Cancer (TNBC)
In studies involving triple-negative breast cancer, this compound significantly decreased cell viability and induced G2/M cell cycle arrest and apoptosis in TNBC cell lines. In vivo experiments demonstrated that oral administration of this compound led to a notable reduction in tumor weights without significant side effects. The compound's mechanism involves the suppression of Akt/mTOR and STAT3 signaling pathways .

3. Hepatocellular Carcinoma
Research indicates that this compound induces endoplasmic reticulum (ER) stress-mediated oncosis in hepatocellular carcinoma cells. This process is characterized by cellular swelling and increased membrane permeability, leading to a non-apoptotic form of cell death. The activation of the PERK-eIF2α-ATF4-CHOP pathway was identified as a critical factor in this mechanism .

Data Summary

Cancer Type Effect of this compound Mechanism References
OsteosarcomaReduced cell viability; induced apoptosisInhibition of PI3K/Akt/mTOR pathway
Triple-Negative Breast CancerDecreased cell viability; reduced tumor weightSuppression of Akt/mTOR and STAT3 pathways
Hepatocellular CarcinomaInduced oncosis; increased membrane permeabilityActivation of PERK-eIF2α-ATF4-CHOP pathway

Case Studies

Several studies have documented the efficacy of this compound across different cancer types:

  • Osteosarcoma Cell Lines (MG63 and U2OS) : Demonstrated significant anti-proliferative effects with detailed mechanistic insights into apoptosis induction.
  • MDA-MB-231 and MDA-MB-468 TNBC Models : Showed promising results with both in vitro assays and in vivo xenograft models indicating potential for clinical application.
  • Hepatocellular Carcinoma Studies : Highlighted novel mechanisms involving ER stress, suggesting broader implications for treatment strategies targeting this pathway.

Wirkmechanismus

Arnicolide D exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Arnicolide D is compared with other sesquiterpene lactones such as Arnicolide C:

Biologische Aktivität

Arnicolide D is a sesquiterpene lactone derived from the traditional Chinese herb Centipeda minima. Recent studies have highlighted its potential as a multi-targeted anticancer agent, showcasing significant biological activities that warrant further investigation.

1. Anticancer Properties
this compound has demonstrated considerable efficacy against various cancer types, including:

  • Hepatocellular Carcinoma (HCC) : It induces endoplasmic reticulum (ER) stress-mediated oncosis, a non-apoptotic form of cell death characterized by cellular swelling and increased membrane permeability. This process is dependent on reactive oxygen species (ROS) and involves the activation of the PERK-eIF2α-ATF4-CHOP pathway, crucial for promoting protein synthesis during ER stress .
  • Triple-Negative Breast Cancer (TNBC) : In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), this compound was found to significantly decrease cell viability and induce G2/M cell cycle arrest and apoptosis. The treatment inhibited the Akt/mTOR and STAT3 signaling pathways, which are vital for cancer cell survival and proliferation .
  • Osteosarcoma : Research indicates that this compound effectively reduces cell viability in osteosarcoma cells, MG63 and U2OS, leading to apoptosis and cell cycle arrest in the G2/M phase. The compound also inhibits the activation of the PI3K/Akt/mTOR pathway, highlighting its potential as a therapeutic candidate for this type of cancer .

2. Induction of Apoptosis
this compound promotes apoptosis through several molecular mechanisms:

  • It enhances ROS production and decreases mitochondrial membrane potential in breast cancer cells, leading to increased apoptotic activity .
  • Flow cytometry analyses have shown that treatment with this compound significantly increases the proportion of apoptotic cells in TNBC models, indicating its effectiveness in triggering programmed cell death at varying doses .

Quantitative Data

Table 1: Summary of Biological Activities of this compound

Cancer TypeMechanism of ActionKey Findings
Hepatocellular CarcinomaInduces ER stress-mediated oncosisIncreased LDH release; activation of PERK-eIF2α pathway
Triple-Negative Breast CancerInhibits Akt/mTOR and STAT3 pathwaysG2/M cell cycle arrest; significant reduction in viability
OsteosarcomaInduces apoptosis; inhibits PI3K/Akt/mTOR pathwaysSignificant reduction in cell viability; G2/M arrest

Case Studies and Research Findings

Case Study: Efficacy Against Triple-Negative Breast Cancer
In a controlled study involving MDA-MB-231 xenograft models, oral administration of this compound resulted in a tumor weight reduction of 24.7% to 41.0% over 22 days without significant side effects, supporting its potential as an adjunctive therapeutic drug for TNBC .

Research Finding: Mechanistic Insights
The studies consistently indicate that this compound's anticancer effects are mediated through multiple pathways, particularly by inducing oxidative stress and modulating key signaling cascades involved in cancer progression. The ability to induce both apoptosis and oncosis presents a unique mechanism that could be exploited for therapeutic purposes.

Eigenschaften

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZESEVTYUVXOTC-APDQSUQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188078
Record name Arnicolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34532-68-8
Record name Arnicolide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34532-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arnicolide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnicolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arnicolide D
Reactant of Route 2
Arnicolide D
Reactant of Route 3
Arnicolide D
Reactant of Route 4
Arnicolide D
Reactant of Route 5
Arnicolide D
Reactant of Route 6
Arnicolide D
Customer
Q & A

Q1: What is the primary mechanism of action of Arnicolide D in exhibiting anti-tumor effects?

A1: this compound induces oxidative stress in tumor cells, leading to the activation of various cell death pathways. [, , , ]. These include:

  • Apoptosis: this compound activates the classical apoptosis pathway by promoting the expression of PARP-1 and enhancing the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria [].
  • Parthanatos: This cell death pathway is triggered by this compound through the overactivation of PARP-1 in a ROS-dependent manner [].
  • Ferroptosis: this compound downregulates glutathione peroxidase 4 (GPX4) expression, leading to the accumulation of ferrous iron (Fe2+) and malondialdehyde (MDA), ultimately activating ferroptosis [].

Q2: Which signaling pathways are modulated by this compound in cancer cells?

A2: Research suggests that this compound inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways [, ]. These pathways are often dysregulated in cancer and contribute to tumor growth and survival.

Q3: What is the effect of this compound on the invasive potential of cancer cells?

A3: this compound demonstrates anti-invasive properties by reducing the expression of matrix metallopeptidases (MMP)-2 and MMP-9 []. These enzymes are involved in the breakdown of the extracellular matrix, a crucial step in cancer cell invasion and metastasis.

Q4: Has the efficacy of this compound been investigated in in vivo models?

A4: Yes, oral administration of this compound in a mouse xenograft model of triple-negative breast cancer resulted in a significant reduction in tumor growth without causing noticeable side effects [].

Q5: What are the potential Q-markers identified for Centipeda minima, the plant source of this compound?

A5: Research suggests this compound and Brevilin A as potential Q-markers for Centipeda minima. These compounds were identified through chemometric analysis, network pharmacology, and molecular docking studies, and their presence may be indicative of the quality and potential efficacy of the plant material [].

Q6: What is the role of the Nrf2 signaling pathway in the antioxidant activity of Centipeda minima extract, from which this compound is derived?

A6: Ethanol extract of Centipeda minima (ECM) activates the Nrf2 signaling pathway, leading to the upregulation of phase II detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase-2 (SOD2), and NAD(P)H quinone oxidoreductase-1 (NQO-1). This activation contributes to the antioxidant and neuroprotective effects observed both in vitro and in vivo [].

Q7: Were any specific compounds from Centipeda minima identified as being responsible for Nrf2 activation?

A7: Yes, 6-O-angeloylplenolin and this compound were found to be the active compounds responsible for the activation of the Nrf2 signaling pathway and inhibition of ROS production [].

Q8: Besides breast cancer and nasopharyngeal carcinoma, are there other types of cancer that this compound has shown activity against?

A8: this compound has demonstrated cytotoxic effects against human colon cancer cells (HT-29 cell line) and melanoma cells [, ]. It has also shown activity against hepatocellular carcinoma cells by inducing endoplasmic reticulum stress-mediated oncosis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.